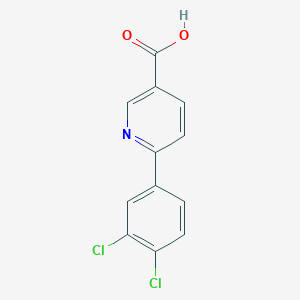

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid

Description

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3,4-dichlorophenyl moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or material science.

Propriétés

IUPAC Name |

6-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCJWNHNINEBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603151 | |

| Record name | 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261987-55-6 | |

| Record name | 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Molecular Architecture

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid features a pyridine ring substituted at position 3 with a carboxylic acid group and at position 6 with a 3,4-dichlorophenyl group. The electronic effects of the chlorine atoms and the carboxylic acid influence reactivity, necessitating tailored synthetic routes.

Synthetic Challenges

-

Regioselectivity : Ensuring precise substitution at positions 3 and 6.

-

Functional Group Compatibility : Managing competing reactions involving the carboxylic acid and aryl chloride groups.

-

Purification : Separating isomers and byproducts due to similar polarities.

Primary Synthetic Routes

Suzuki-Miyaura Cross-Coupling

This method constructs the C–C bond between the pyridine and aryl groups.

Reaction Design

Optimization Insights

Nitrile Hydrolysis

3-Cyano-6-(3,4-dichlorophenyl)pyridine is hydrolyzed to the carboxylic acid using:

-

Acidic Conditions : Concentrated HCl or H₂SO₄ at 100–120°C.

-

Basic Conditions : NaOH (20%) under reflux, followed by acidification.

Example Protocol :

Ester Hydrolysis

Methyl or ethyl esters of the target compound are saponified:

-

Reagents : LiOH or NaOH in THF/water.

-

Conditions : 60–80°C for 4–6 hours.

Yield Comparison :

| Ester Group | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl | LiOH | 70 | 82 |

| Ethyl | NaOH | 80 | 75 |

Electrochemical Synthesis

Adapted from methods for dichloropicolinic acids, this approach leverages controlled dehalogenation.

Electrolytic Reduction

-

Substrate : 6-(3,4-Dichlorophenyl)-3,5-dichloropicolinic acid.

-

Electrolyte : Alkaline aqueous solution (pH 8.5–11).

-

Electrodes : Platinum anode and cathode.

-

Mechanism : Sequential dechlorination at controlled potentials.

Key Parameters :

Advanced Functionalization Strategies

Pyridine Ring Construction

The Hantzsch synthesis assembles the pyridine core with pre-installed substituents.

Reagents :

-

3,4-Dichlorophenylacetone (enamine precursor).

-

Ammonium acetate and ethyl acetoacetate.

Conditions :

Direct Carboxylation

CO₂ insertion at position 3 using transition metal catalysts:

-

Catalyst : CuI/1,10-phenanthroline.

-

Substrate : 6-(3,4-Dichlorophenyl)pyridine.

-

Conditions : 80°C, 40 bar CO₂, DMF solvent.

Yield : 55–60%, with challenges in regioselectivity.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1).

-

HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient.

Spectroscopic Validation

-

¹H NMR : Aromatic protons at δ 7.5–8.2 ppm (pyridine and dichlorophenyl).

-

IR : C=O stretch at 1680–1700 cm⁻¹.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Suzuki Coupling | 320 | High | Moderate (Pd waste) |

| Electrochemical | 280 | Moderate | Low |

| Nitrile Hydrolysis | 250 | High | High (acid waste) |

Analyse Des Réactions Chimiques

Types of Reactions

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of pyridine carboxylic acids exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and colon (HCT-116) cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens. Specifically, studies have reported its efficacy against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics or antimicrobial agents .

Insecticidal Activity

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid has been explored for its potential as an insecticide. Research shows that it can effectively control various insect pests, offering a promising avenue for agricultural applications .

Herbicides

The compound is incorporated into formulations as a safener for herbicides, enhancing crop safety while maintaining herbicide efficacy. This application is crucial for protecting crops from herbicide damage while ensuring effective weed control .

Pesticides

As an active ingredient in pesticide formulations, it contributes to the management of pest populations in agricultural settings. Its insecticidal properties make it valuable in integrated pest management strategies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyridine derivatives, including 6-(3,4-dichlorophenyl)pyridine-3-carboxylic acid. Results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Case Study 2: Agricultural Application

In field trials assessing the effectiveness of new herbicide formulations containing this compound as a safener, results showed improved crop yield and reduced phytotoxicity compared to traditional herbicides alone. This highlights its potential to enhance agricultural productivity while minimizing chemical exposure risks to crops .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Differences :

- The dichlorophenyl group is linked via an ether oxygen (phenoxy) rather than a direct bond to the pyridine ring.

- Substituents on the phenyl ring are at positions 2 and 3 (vs. 3,4 in the target compound).

Functional Implications :

- Reduced steric hindrance compared to direct phenyl attachment may improve solubility in polar solvents.

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic Acid

Structural Differences :

- A secondary amine (-NH-) bridges the dichlorophenyl group and pyridine ring.

- Substituents on the phenyl ring are identical (3,4-dichloro), but the amino linker introduces conformational flexibility.

Functional Implications :

- The amino group may participate in hydrogen bonding, enhancing bioavailability or receptor interactions .

- Discontinued commercial availability (per ) suggests synthesis challenges or instability under certain conditions.

6-(Trifluoromethyl)nicotinic Acid

Structural Differences :

- A trifluoromethyl (-CF₃) group replaces the dichlorophenyl moiety at position 6.

- Retains the pyridine-3-carboxylic acid backbone.

Functional Implications :

- The -CF₃ group is strongly electron-withdrawing and lipophilic, increasing metabolic stability compared to dichlorophenyl derivatives .

- Higher acidity (pKa ~1.5–2.5) due to the inductive effect of -CF₃, influencing salt formation and solubility.

Pyrrolidine-3-Carboxylic Acid Derivatives

Examples :

Structural Differences :

- Pyrrolidine (5-membered saturated ring) replaces pyridine, altering ring aromaticity and conformational rigidity.

Functional Implications :

- Saturated rings may enhance binding to chiral targets (e.g., enzymes or receptors) due to defined stereochemistry .

- Hydrochloride salts (e.g., ) improve crystallinity and stability for pharmaceutical formulations.

Comparative Data Table

Key Research Findings

- Synthetic Yields : Analogs like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-pyrrolidine-3-carboxylic acid derivatives achieve crude yields of 68% with >99% purity via optimized coupling reactions . This suggests that similar protocols could be adapted for the target compound.

- Spectroscopic Characterization : FTIR and MS data (e.g., ) confirm the presence of carboxylic acid (ν ~1675 cm⁻¹) and aryl chloride groups, providing a benchmark for analytical validation.

- Safety Considerations : Derivatives like 6-(3-nitrophenyl)pyridine-2-carboxylic acid require stringent handling (e.g., inhalation precautions) due to nitro group toxicity , implying that dichlorophenyl analogs may have distinct but manageable safety profiles.

Activité Biologique

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 20 to 50 µg/mL, suggesting a potent antibacterial effect compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In these studies, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects against these cancer cells .

The biological activity of 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It is suggested to act on various receptors that regulate cell growth and apoptosis.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of the compound against multi-drug resistant strains. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for the persistence of infections .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 25 | 28 |

| Staphylococcus aureus | 30 | 24 |

| Pseudomonas aeruginosa | 20 | 30 |

Study on Anticancer Effects

In another study focused on cancer cells, the compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed that treatment with 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid led to increased levels of apoptotic markers in MCF-7 cells. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A representative route includes:

Condensation : Reacting a chlorobenzaldehyde derivative (e.g., 3,4-dichlorobenzaldehyde) with an aminopyridine precursor.

Cyclization : Using catalysts like palladium or copper under controlled temperatures to form the pyridine core.

Functionalization : Introducing the carboxylic acid group via oxidation or hydrolysis.

Solvents such as dimethylformamide (DMF) or toluene are often employed, with reaction yields optimized by step-wise purification (e.g., column chromatography) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Key techniques include:

- X-ray crystallography for absolute stereochemical confirmation (e.g., resolving dihedral angles between the pyridine and dichlorophenyl groups).

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- High-performance liquid chromatography (HPLC) to assess enantiomeric excess or impurities .

Q. What solubility and stability properties influence its experimental handling?

- Methodological Answer :

- The carboxylic acid group confers pH-dependent solubility: soluble in polar aprotic solvents (e.g., DMSO, DMF) under basic conditions but precipitates in acidic buffers.

- Stability studies recommend storage at −20°C in inert atmospheres to prevent decarboxylation or halogen bond degradation. Pre-formulation assays (e.g., thermal gravimetric analysis, TGA) are critical for long-term storage protocols .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Methodological Answer :

- Catalyst optimization : Compare Pd/Cu systems for cyclization efficiency; Pd catalysts may reduce byproducts like dehalogenated intermediates.

- Solvent screening : Replace toluene with acetonitrile to enhance reaction homogeneity.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual palladium) affecting assay results.

- Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to distinguish direct target engagement from off-target effects.

- Stereochemical analysis : Compare racemic mixtures vs. enantiomerically pure forms, as bioactivity often depends on absolute configuration .

Q. What mechanistic role does the 3,4-dichlorophenyl group play in target binding?

- Methodological Answer :

- Molecular docking : Simulate interactions with proposed targets (e.g., viral proteases or kinase active sites) to identify halogen bonding or hydrophobic contacts.

- Structure-activity relationship (SAR) : Synthesize analogs with mono-/non-chlorinated phenyl groups and compare inhibitory potency.

- Crystallographic studies : Co-crystallize the compound with target proteins to map binding pockets and validate computational models .

Q. How does surface adsorption impact its performance in heterogeneous catalysis or drug delivery systems?

- Methodological Answer :

- Microspectroscopic imaging : Use AFM or ToF-SIMS to quantify adsorption on model surfaces (e.g., silica or polymer matrices).

- Environmental controls : Conduct experiments under varying humidity/temperature to mimic real-world conditions.

- Competitive adsorption studies : Introduce co-solutes (e.g., surfactants) to assess displacement kinetics .

Q. What strategies address stability challenges during formulation development?

- Methodological Answer :

- Degradation profiling : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to identify degradation pathways (e.g., photooxidation of the pyridine ring).

- Excipient screening : Incorporate antioxidants (e.g., ascorbic acid) or cyclodextrins to shield reactive moieties.

- Lyophilization : Convert to a stable salt form (e.g., sodium or hydrochloride) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.